molecular formula C14H19N3O5 B2848694 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797277-05-4

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2848694
CAS RN: 1797277-05-4
M. Wt: 309.322
InChI Key: VCYCIXRTBPLTHB-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide, also known as ODQ, is a chemical compound that has been widely used in scientific research as a potent inhibitor of soluble guanylyl cyclase (sGC). ODQ has been shown to have a significant impact on the biochemical and physiological processes of various organisms, making it a valuable tool in the study of these processes.

Mechanism of Action

Target of Action

The primary target of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease .

Mode of Action

The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The compound’s interaction with the alpha7nAChR affects various biochemical pathways. It has been suggested that the compound can directly act on amyloid protein, reducing its toxic effect on nerve cells acted by beta-amyloid . This is particularly relevant in the context of Alzheimer’s disease, where beta-amyloid plaques are a major pathological feature.

Pharmacokinetics

It’s worth noting that the compound’s effectiveness in treating neurodegenerative diseases suggests it has sufficient bioavailability to exert its effects in the brain .

Result of Action

The compound has been shown to have neuroprotective effects. It can improve the toxicity of nerve cells and has been found to effectively improve the learning ability and memory ability of experimental animals . These effects suggest that the compound could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Action Environment

The environment in which N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide acts can influence its efficacy and stability. For instance, the compound has been studied in the context of acidic environments, where it showed potential as a corrosion inhibitor . .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-21-11-4-3-9(7-12(11)22-2)10(18)8-16-14(20)17-6-5-15-13(17)19/h3-4,7,10,18H,5-6,8H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYCIXRTBPLTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)N2CCNC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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